Ethyl 6,8-Dibromoquinoline-3-carboxylate
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Overview
Description
Ethyl 6,8-Dibromoquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties. This compound, with its unique bromine substitutions at the 6 and 8 positions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-Dibromoquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The process is often catalyzed by bases or acids and carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale Friedlander reactions. The reaction conditions are optimized for high yield and purity, using cost-effective reagents and solvents. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6,8-Dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 6 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Ethyl 6,8-Dibromoquinoline-3-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of antibacterial and anticancer research. Its derivatives have shown potential in inhibiting bacterial growth and cancer cell proliferation .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of Ethyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- Ethyl 4,6,8-Trichloroquinoline-3-carboxylate
- Ethyl 6-Bromo-4-Chloroquinoline-3-carboxylate
- Ethyl 2-Chloroquinoline-3-carboxylate
Comparison: Ethyl 6,8-Dibromoquinoline-3-carboxylate is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties. Compared to its chloro-substituted counterparts, the bromine atoms may enhance its reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H9Br2NO2 |
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Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-3-7-4-9(13)5-10(14)11(7)15-6-8/h3-6H,2H2,1H3 |
InChI Key |
KIRLFVUNEXARLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
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